3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide
Description
This compound is a sulfonamide derivative featuring a benzo[f][1,4]oxazepine core, a seven-membered heterocyclic ring system containing oxygen and nitrogen atoms. Key structural attributes include:
Properties
IUPAC Name |
3-chloro-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O4S/c1-2-21-7-8-25-16-6-3-11(9-13(16)17(21)22)20-26(23,24)12-4-5-15(19)14(18)10-12/h3-6,9-10,20H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWPZWLCARZDSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide is a sulfonamide derivative with potential therapeutic applications. This article aims to summarize its biological activity based on existing research findings, including its pharmacological profiles, mechanism of action, and potential therapeutic uses.
The compound's molecular formula is with a molecular weight of approximately 373.87 g/mol. Its structure includes a chloro group, a fluorobenzenesulfonamide moiety, and a tetrahydrobenzooxazepine core, which are critical for its biological activity.
Research indicates that compounds with similar structures often exhibit multikinase inhibitory activity , targeting various kinases involved in cell signaling pathways. This inhibition can lead to the modulation of cellular proliferation and apoptosis in cancer cells. The specific mechanisms by which this compound operates may involve:
- Inhibition of CDK4/Cyclin D1 : Similar compounds have shown potent inhibitory effects on these kinases, leading to reduced tumor growth and increased apoptosis in cancer cell lines .
- Impact on Signaling Pathways : The compound may interfere with critical signaling pathways necessary for cell survival and proliferation.
Antitumor Activity
Studies on related compounds have demonstrated significant antitumor effects. For instance:
- In Vitro Cytotoxicity : Compounds within this class have been tested against various human tumor cell lines, showing growth inhibition with GI50 values ranging from 0.025 to 2 μM .
- Case Studies : In vivo studies have indicated that similar compounds can induce tumor regression in models of breast cancer and lymphoma .
Anti-inflammatory Effects
Some derivatives of the benzooxazepine class have shown anti-inflammatory properties. This could be attributed to their ability to inhibit pro-inflammatory cytokines or modulate immune responses.
Data Table: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Growth inhibition in tumor cell lines | |
| Multikinase Inhibition | Targeting CDK4/Cyclin D1 | |
| Anti-inflammatory | Modulation of cytokine production |
Research Findings
Recent studies have focused on the synthesis and biological evaluation of similar compounds. For example:
- Synthesis Efficiency : Microwave-assisted methods have been explored for synthesizing related benzooxazepine derivatives, enhancing yield and purity .
- Therapeutic Applications : There is ongoing research into the use of these compounds for treating conditions such as diabetes and obesity due to their potential metabolic effects .
Comparison with Similar Compounds
Analog 1: 3-Chloro-4-Fluoro-N-(4-Methyl-5-Oxo-2,3,4,5-Tetrahydrobenzo[f][1,4]Oxazepin-7-Yl)Benzenesulfonamide
Key Differences :
- Substituent on Oxazepine Ring : The 4-ethyl group in the target compound is replaced with a 4-methyl group in this analog.
- Molecular Weight : 384.8 g/mol (identical to the target compound due to similar substitution patterns).
Analog 2: 5-Chloro-N-(5-Ethyl-3,3-Dimethyl-4-Oxo-2,3,4,5-Tetrahydrobenzo[b][1,4]Oxazepin-8-Yl)-2-Methylbenzenesulfonamide
Key Differences :
- Oxazepine Ring System : The benzo[b][1,4]oxazepine ring (vs. benzo[f]) positions the oxygen and nitrogen atoms differently, altering electronic and spatial properties.
- Substituents : The sulfonamide group is 5-chloro-2-methyl-substituted (vs. 3-chloro-4-fluoro), and the oxazepine ring has 5-ethyl and 3,3-dimethyl groups.
- Molecular Weight : 422.9 g/mol (higher due to additional methyl and ethyl groups).
Analog 3: Flusulfamide (4-Chloro-N-(2-Chloro-4-Nitrophenyl)-3-(Trifluoromethyl)Benzenesulfonamide)
Key Differences :
- Core Structure : Lacks the oxazepine ring; instead, it has a nitro-substituted phenyl group attached to the sulfonamide.
- Substituents : Contains a trifluoromethyl group and nitro group, enhancing electron-withdrawing effects.
- Application : Used as a fungicide, indicating sulfonamide derivatives with halogen and nitro groups exhibit pesticidal activity .
Structural and Functional Comparison Table
Research Findings and Implications
Oxazepine Ring Flexibility : The benzo[f][1,4]oxazepine core allows for adaptive conformations, which may improve target engagement compared to rigid scaffolds like flusulfamide’s nitro-phenyl system .
Steric and Lipophilic Effects : The 4-ethyl group in the target compound increases lipophilicity compared to the 4-methyl analog, which could enhance tissue penetration but reduce aqueous solubility .
Q & A
Q. What analytical methods address stability challenges under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Exposing the compound to heat, light, and pH extremes, followed by LC-MS to identify degradation products .
- Plasma Stability Assays : Incubating with human plasma and quantifying parent compound retention over time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
